molecular formula C13H18ClN3O B3338070 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide CAS No. 832741-13-6

1-(2-Chlorobenzyl)piperidine-3-carbohydrazide

Cat. No.: B3338070
CAS No.: 832741-13-6
M. Wt: 267.75 g/mol
InChI Key: WDFVVZLFMBOXLU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide typically involves the reaction of 2-chlorobenzyl chloride with piperidine-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)piperidine-3-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

1-(2-Chlorobenzyl)piperidine-3-carbohydrazide can be compared with other similar compounds, such as:

    1-(2-Chlorobenzyl)piperidine-3-carboxylic acid hydrazide: This compound has a similar structure but differs in the functional group attached to the piperidine ring.

    1-(2-Chlorobenzyl)piperidine-3-carboxamide: Another structurally related compound with a different functional group.

    1-(2-Chlorobenzyl)piperidine-3-carboxylate: This compound has an ester functional group instead of a hydrazide.

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c14-12-6-2-1-4-10(12)8-17-7-3-5-11(9-17)13(18)16-15/h1-2,4,6,11H,3,5,7-9,15H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFVVZLFMBOXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169962
Record name 1-[(2-Chlorophenyl)methyl]-3-piperidinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832741-13-6
Record name 1-[(2-Chlorophenyl)methyl]-3-piperidinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832741-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chlorophenyl)methyl]-3-piperidinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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